3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-bromo-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2/c1-2-23-17-10-9-16(14-7-4-8-15(18(14)17)20(23)25)22-19(24)12-5-3-6-13(21)11-12/h3-11H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSFMGSKZBXGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)Br)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors. The downstream effects of these interactions can lead to the biological activities mentioned above.
Biologische Aktivität
3-Bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is , and it features a complex structure that contributes to its biological properties. The compound contains a bromine atom, which is often associated with increased biological activity due to its ability to modulate interactions with biological targets.
Research indicates that compounds similar to 3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide may act through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit various enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : They may affect signaling pathways such as the MAPK/ERK pathway, which is crucial in regulating cell division and apoptosis.
- Anti-inflammatory Properties : There is evidence suggesting that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.
Biological Activity
The biological activity of 3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide has been evaluated in various studies:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For example, it showed significant cytotoxicity against prostate cancer cells (IC50 values in the low micromolar range) .
Anti-inflammatory Effects
The compound has also exhibited anti-inflammatory properties:
- Cytokine Inhibition : Research has shown that it can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .
Case Study 1: Prostate Cancer
A study conducted on prostate cancer cell lines revealed that treatment with 3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide resulted in:
- Reduction in Cell Viability : A dose-dependent decrease in cell viability was observed.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
Case Study 2: Inflammatory Response
In a model of acute inflammation:
- Reduction in Inflammatory Markers : The compound reduced the expression of inflammatory markers by up to 50% compared to untreated controls.
Data Summary Table
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C20H17BrN2O4S
- Molecular Weight : 461.3 g/mol
- IUPAC Name : 5-bromo-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-methoxybenzenesulfonamide
The structure of the compound can be represented as follows:
Medicinal Chemistry
-
Anticancer Activity :
- Case studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, research indicated that compounds with similar structures demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting potential as anticancer agents.
-
Antimicrobial Properties :
- The compound has been evaluated for antibacterial and antifungal activities. Studies reported that certain derivatives showed effectiveness against resistant strains of bacteria, highlighting its potential in developing new antibiotics.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Biochemical Research
-
Enzyme Inhibition :
- Research indicates that 3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting meta
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structure Modifications
- Benzo[cd]indole vs. Quinazolinone Derivatives: Replacement of the benzo[cd]indole core with a quinazolinone scaffold (e.g., 3-bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)benzamide) introduces additional phenyl and methyl substituents, altering steric and electronic profiles.
Functional Group Variations
- Benzamide vs. Sulfonamide Derivatives :
Replacing the benzamide group with a sulfonamide (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives) shifts hydrogen-bonding capacity. Sulfonamides exhibit stronger hydrogen-bond acceptor properties due to the sulfonyl group, which may enhance NF-κB inhibition (IC50: 19.1 µM for compound S10) compared to benzamide analogs . - Bromo vs. 2-Methoxybenzamide Derivative: Methoxy substitution introduces steric hindrance and electron-donating effects, possibly reducing binding affinity compared to brominated analogs .
Table 1: Comparative Analysis of Key Derivatives
*Assumed based on analogous synthesis .
Key Observations:
- Yield and Purity : Benzo[cd]indole derivatives generally exhibit higher yields (78%) compared to sulfonamide analogs (38%) due to optimized coupling protocols .
- Bioactivity: Sulfonamide derivatives show pronounced NF-κB inhibition, while brominated benzamides may target apoptotic pathways or kinases like VEGFR-2 .
- Rotatable Bonds : Brominated benzamides (5 rotatable bonds) exhibit intermediate flexibility compared to tivozanib (6 bonds), balancing binding entropy and conformational freedom .
Challenges in Differentiation
Benzamide derivatives with subtle structural differences (e.g., bromo vs. nitro substituents) pose analytical challenges due to similar physical properties (e.g., solubility, chromatographic retention). Advanced techniques like X-ray crystallography (used for N,O-bidentate directing groups in related compounds) and mass spectrometry are critical for unambiguous identification .
Q & A
Basic: What are the critical steps for synthesizing 3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide to optimize yield and purity?
Methodological Answer:
Synthesis involves multi-step organic reactions under controlled conditions. Key steps include:
- Coupling Reactions : The benzamide core is formed via condensation between 3-bromobenzoyl chloride and the amino group of the dihydrobenzo[cd]indole derivative. Use anhydrous solvents (e.g., dimethylformamide or dichloromethane) under inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Temperature Control : Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., acylation) to minimize side reactions .
- Purification : Post-synthesis, employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the pure compound. Yields typically range from 60–80% after optimization .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the benzamide and dihydroindole moieties. Key signals include:
- Aromatic protons (δ 7.2–8.1 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.0 ppm for CH₂) .
- Carbonyl signals (C=O at ~170 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 409.04 for C₂₁H₁₆BrN₂O₂) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) and detects impurities .
Advanced: How can crystallographic data discrepancies be resolved using SHELX software?
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., non-isomorphism, twinning) require advanced refinement strategies:
- SHELXL Refinement : Use anisotropic displacement parameters for heavy atoms (e.g., bromine) and constrain light atoms (C, N, O) with isotropic models. Apply restraints for disordered regions .
- Hydrogen Bond Analysis : Employ SHELXPRO to analyze hydrogen-bonding patterns (e.g., N–H···O interactions) and validate structural motifs against graph-set descriptors .
- Twinned Data Handling : For twinned crystals, use SHELXD to deconvolute overlapping reflections and refine with the HKLF5 format .
Advanced: How should researchers address contradictory bioactivity data across experimental models?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in cancer vs. bacterial assays) necessitate:
- Dose-Response Validation : Repeat assays under standardized conditions (e.g., ATP levels, cell viability controls) to rule out experimental variability .
- Target Profiling : Use competitive binding assays (e.g., fluorescence polarization) to confirm affinity for BET proteins or kinase targets .
- Metabolic Stability Tests : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to determine if metabolite interference explains discrepancies .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to BET proteins (e.g., BRD4). Focus on the bromobenzamide moiety’s π-π stacking with acetyl-lysine binding pockets .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to evaluate stability of the ligand-protein complex. Analyze RMSD/RMSF plots to identify critical binding residues .
- QSAR Modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) using bioactivity data from analogs to predict structural modifications for enhanced potency .
Basic: What purification protocols are recommended post-synthesis?
Methodological Answer:
- Liquid-Liquid Extraction : Partition the crude product between dichloromethane and water to remove hydrophilic impurities .
- Flash Chromatography : Use silica gel (230–400 mesh) with a gradient of 30–70% ethyl acetate in hexane. Monitor fractions via TLC (Rf ≈ 0.4 under UV) .
- Final Recrystallization : Dissolve in hot ethanol (60°C), filter, and slowly add water to induce crystallization. Dry under vacuum (40°C, 24 hr) to achieve >98% purity .
Advanced: How do substituents on the benzamide moiety influence pharmacokinetics?
Methodological Answer:
- Lipophilicity Optimization : Replace the bromine atom with electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability (logP calculated via ChemAxon) .
- Metabolic Stability : Introduce methyl groups at the ortho position of the benzamide to block cytochrome P450 oxidation, as shown in analogs with extended plasma half-lives .
- Solubility Modulation : Incorporate polar groups (e.g., -SO₂NH₂) on the dihydroindole ring to improve aqueous solubility (>50 µM in PBS pH 7.4) without compromising target binding .
Advanced: What analytical methods resolve stereochemical ambiguities in derivatives?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers. Confirm purity via circular dichroism (CD) spectra .
- X-ray Crystallography : Determine absolute configuration by solving the crystal structure of a heavy-atom derivative (e.g., selenomethionine analog) .
- NOESY NMR : Identify through-space correlations (e.g., between the ethyl group and aromatic protons) to assign relative stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
